

An In-depth Technical Guide on the Physicochemical Properties of 2-Butenethioic Acid

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Compound of Interest

Compound Name: 2-Butenethioic acid

Cat. No.: B15480823

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-butenethioic acid** is scarce in publicly available literature. This guide consolidates general principles from analogous compounds and predicted data to provide a comprehensive overview. All predicted values should be treated as estimates and require experimental verification.

Introduction

2-Butenethioic acid, an unsaturated thiocarboxylic acid, represents a unique chemical entity with potential applications in various scientific domains, including drug development and materials science. Its structure, featuring both a reactive α,β -unsaturated system and a thiocarboxylic acid moiety, suggests a rich and complex chemical profile. This technical guide aims to provide a detailed exploration of the physicochemical properties of **2-butenethioic acid**, drawing upon established knowledge of similar compounds to predict its behavior and characteristics.

Physicochemical Properties

Due to the limited availability of direct experimental data, the following table summarizes predicted and extrapolated physicochemical properties of **2-butenethioic acid**. These values

are derived from computational models and comparison with analogous compounds like crotonic acid and thioacetic acid.

Property	Predicted/Estimated Value	Notes and Comparison
Molecular Formula	C ₄ H ₆ OS	
Molecular Weight	102.15 g/mol	
Melting Point	Data not available	Likely a low-melting solid or liquid at room temperature. For comparison, crotonic acid (the carboxylic acid analog) has a melting point of 71.6 °C. The presence of sulfur may alter intermolecular interactions.
Boiling Point	Data not available	Expected to be higher than crotonic acid (185 °C) due to the heavier sulfur atom, but potentially lower than if strong hydrogen bonding is disrupted.
pKa	~3.0 - 3.5	Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts. Thioacetic acid has a pKa of approximately 3.4, while the pKa of crotonic acid is 4.69. The unsaturation may slightly influence the acidity. [1]
Solubility	Data not available	Expected to have limited solubility in water and be soluble in organic solvents like ether, ethanol, and dichloromethane, similar to other small organic thioacids.

Tautomerism

Exists in thiol and thione forms

The thiol form (S-acid) is generally the more stable and predominant tautomer for thiocarboxylic acids.^[1]

Spectral Data (Predicted)

Detailed experimental spectra for **2-butenethioic acid** are not readily available. The following are predicted spectral characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-butenethioic acid** (in its more stable trans or (E)-isomer form) is predicted to show the following signals:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.9	Doublet	3H	CH ₃
~5.8	Doublet of quartets	1H	=CH- (alpha to C=O)
~7.1	Doublet of quartets	1H	=CH- (beta to C=O)
~4.0 - 5.0	Broad singlet	1H	S-H

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to have four distinct signals:

Chemical Shift (ppm)	Assignment
~18	CH ₃
~125	=CH- (alpha to C=O)
~145	=CH- (beta to C=O)
~195	C=O

Infrared (IR) Spectroscopy

Key predicted vibrational frequencies include:

Wavenumber (cm ⁻¹)	Functional Group	Description
~2550	S-H	Thiol stretch (typically weak)
~1680	C=O	Carbonyl stretch (strong)
~1640	C=C	Alkene stretch
~970	C-H bend	Out-of-plane bend for trans alkene

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 102. Key fragmentation patterns for α,β -unsaturated thioesters often involve the loss of the thio- part of the molecule. Predicted fragmentation for **2-butenethioic acid** could include:

- Loss of •SH: [M - 33]⁺ leading to a fragment at m/z = 69.
- Loss of COSH: [M - 61]⁺ leading to a fragment at m/z = 41.

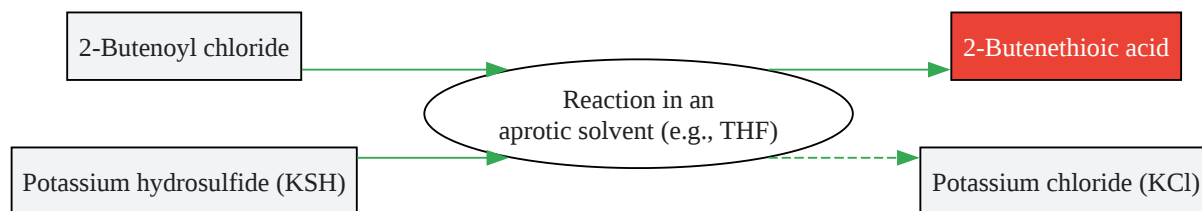
Experimental Protocols

While a specific, validated protocol for the synthesis of **2-butenethioic acid** is not widely published, general methods for the synthesis of thiocarboxylic acids can be adapted.

Synthesis via Acyl Chloride

This is a common method for preparing thiocarboxylic acids.[\[1\]](#)

Workflow:



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Synthesis of **2-Butenethioic Acid** via Acyl Chloride

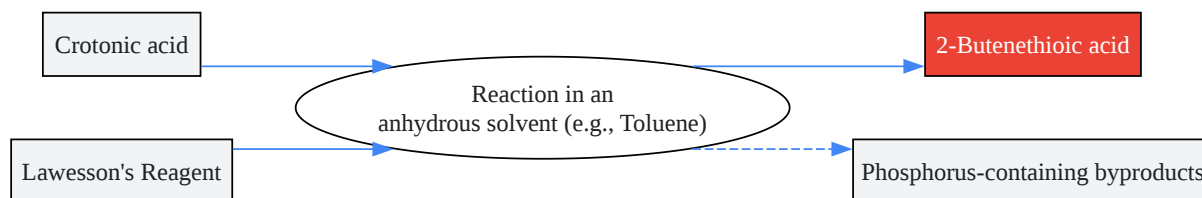
Methodology:

- **Preparation of Hydrosulfide Solution:** A solution of potassium hydrosulfide (KSH) is prepared in a suitable anhydrous, aprotic solvent such as tetrahydrofuran (THF).
- **Reaction:** 2-Butenoyl chloride (crotonyl chloride) is added dropwise to the stirred KSH solution at a controlled temperature (typically 0 °C to room temperature).
- **Workup:** The reaction mixture is then acidified with a dilute acid (e.g., HCl) to protonate the thiocarboxylate salt.
- **Extraction and Purification:** The product is extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by distillation or chromatography.

Synthesis using Lawesson's Reagent

Lawesson's reagent is a thionating agent that can convert carboxylic acids to thiocarboxylic acids.

Workflow:



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Synthesis of **2-Butenethioic Acid** using Lawesson's Reagent

Methodology:

- **Reaction Setup:** Crotonic acid and Lawesson's reagent are dissolved in an anhydrous, high-boiling solvent like toluene.
- **Heating:** The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
- **Workup and Purification:** The solvent is removed under reduced pressure, and the crude product is purified by chromatography to separate it from the phosphorus-containing byproducts.

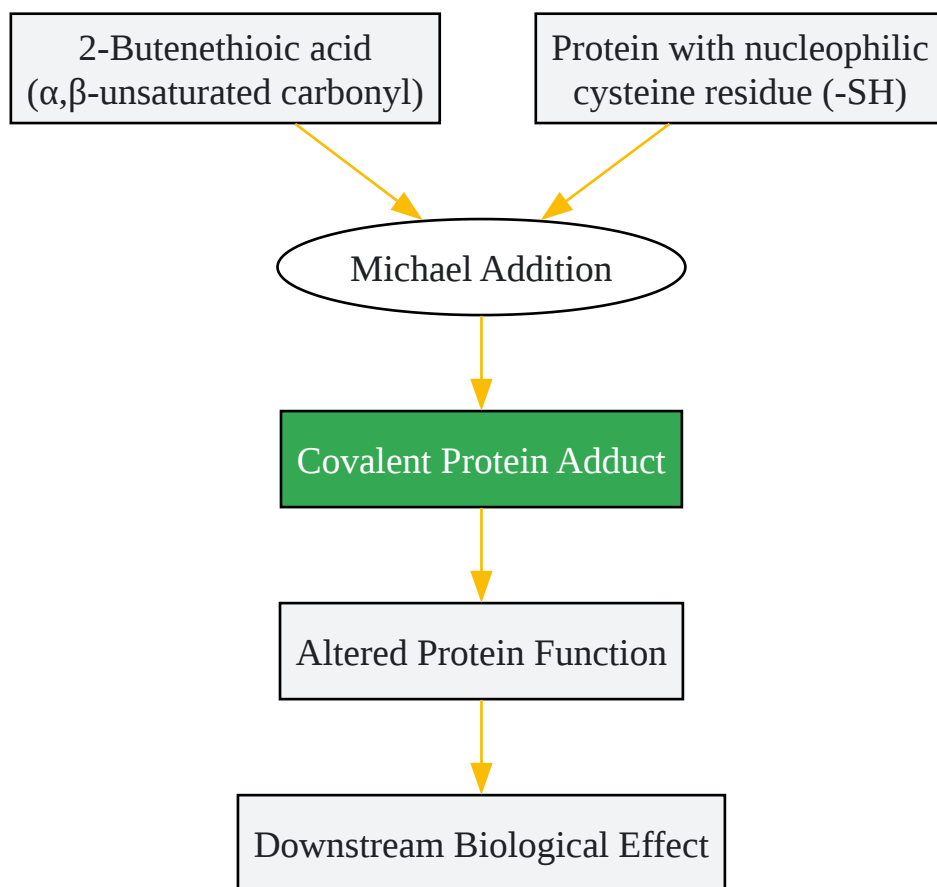
Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway interactions of **2-butenethioic acid** are not available. However, the presence of an α,β -unsaturated carbonyl system suggests potential biological reactivity.

Michael Addition Reactivity

Compounds with α,β -unsaturated carbonyl moieties are known to be Michael acceptors and can react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is a key mechanism for the biological activity of many natural and synthetic compounds.

Logical Relationship:



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References

- 1. Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method - PubMed [pubmed.ncbi.nlm.nih.gov]
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